Methyl 3-(benzylamino)propanoate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-(benzylamino)propanoate hydrochloride typically involves the reaction of benzylamine with methyl acrylate. The reaction is carried out under controlled temperature conditions, usually between 9°C and 12°C, and the addition of methyl acrylate is done gradually over a period of 3 to 5 hours . After the reaction is complete, the product is purified through distillation to obtain Methyl 3-(benzylamino)propanoate . The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Chemical Reactions Analysis
Methyl 3-(benzylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Scientific Research Applications
Methyl 3-(benzylamino)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 3-(benzylamino)propanoate hydrochloride can be compared with similar compounds such as:
Methyl 3-(benzylamino)propanoate: The non-hydrochloride form of the compound.
Ethyl 3-(benzylamino)propanoate: A similar compound with an ethyl ester group instead of a methyl ester group.
Methyl 3-(phenylamino)propanoate: A compound with a phenylamino group instead of a benzylamino group. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(benzylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNXPMHSULDJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589640 |
Source
|
Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-59-2 |
Source
|
Record name | NSC158380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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